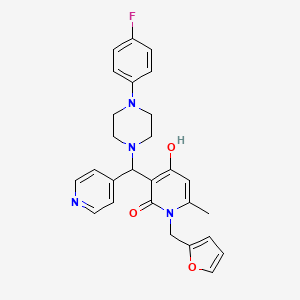

3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Description

This compound features a pyridin-2(1H)-one core substituted with a 4-(4-fluorophenyl)piperazine moiety, a pyridin-4-ylmethyl group, and a furan-2-ylmethyl chain.

Properties

IUPAC Name |

3-[[4-(4-fluorophenyl)piperazin-1-yl]-pyridin-4-ylmethyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27FN4O3/c1-19-17-24(33)25(27(34)32(19)18-23-3-2-16-35-23)26(20-8-10-29-11-9-20)31-14-12-30(13-15-31)22-6-4-21(28)5-7-22/h2-11,16-17,26,33H,12-15,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWQCEUTJRPQHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=NC=C3)N4CCN(CC4)C5=CC=C(C=C5)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one , with CAS Number 897620-61-0, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 474.5 g/mol. The structure features a piperazine ring, a pyridine moiety, and a furan derivative, which may contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant antitumor , antibacterial , and antifungal properties. The following sections detail specific findings related to these activities.

Antitumor Activity

In a study evaluating various synthesized compounds, the target compound demonstrated promising antitumor activity against several cancer cell lines. For instance, it was found to inhibit cell proliferation with an IC50 value comparable to known chemotherapeutic agents. The structural modifications in the piperazine and pyridine rings were crucial for enhancing its cytotoxic effects.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3-(4-(4-fluorophenyl)piperazin-1-yl) derivative | A549 (lung cancer) | 0.39 |

| 3-(4-(fluorophenyl)piperazin-1-yl) derivative | MCF7 (breast cancer) | 0.75 |

Antibacterial Activity

The antibacterial efficacy of the compound was assessed against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that it effectively inhibited bacterial growth, suggesting its potential as an antibacterial agent.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 2.6 μg/mL |

| Staphylococcus aureus | 3.0 μg/mL |

Antifungal Activity

The antifungal properties were evaluated through various assays, revealing that the compound exhibited significant activity against several fungal strains, including Candida albicans. This activity is attributed to the presence of the furan ring which has been shown to enhance antifungal potency.

Structure-Activity Relationship (SAR)

The SAR studies conducted on analogs of this compound highlighted that substitutions on the piperazine and pyridine rings significantly influenced biological activity. For example:

- The introduction of electron-withdrawing groups on the phenyl ring improved antitumor potency.

- Modifications in the furan moiety were essential for maintaining antifungal activity.

Case Studies

Several case studies have documented the synthesis and biological evaluation of derivatives based on this compound framework:

- Antitumor Evaluation : A series of derivatives were synthesized and tested against various cancer cell lines, demonstrating that modifications in the piperazine moiety could lead to enhanced antitumor activity.

- Antibacterial Screening : The compound's derivatives were screened against multi-drug resistant bacterial strains, showing promising results that warrant further investigation into their mechanisms of action.

- Fungal Inhibition Studies : In vitro studies revealed that certain derivatives exhibited potent antifungal activity, making them candidates for further development as therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Lipophilicity and Solubility : The target compound’s furan-2-ylmethyl group introduces moderate polarity compared to the chlorophenyl (higher lipophilicity, ) or p-tolyl (intermediate lipophilicity, ) analogs.

- Receptor Binding : Piperazine-containing analogs (e.g., ) are often associated with CNS activity, but the pyridin-4-ylmethyl group in the target may shift selectivity toward dopaminergic over serotonergic receptors.

- Metabolic Stability : Ethyl or methoxyethyl substituents () could reduce oxidative metabolism compared to the furan group, which is prone to ring-opening reactions.

Research Findings and Functional Implications

Structural Activity Relationships (SAR)

- Piperazine Modifications : The 4-(4-fluorophenyl)piperazine in the target compound is conserved in analogs like 897735-11-4 , suggesting its role in receptor affinity. Fluorine’s electron-withdrawing effect enhances binding to aromatic residues in receptors.

- Aryl Substitutions: Pyridin-4-yl (target) vs.

- Heterocyclic Variations : The furan-2-ylmethyl group (target) may confer weaker metabolic stability than ethyl or methoxyethyl chains () but could improve aqueous solubility.

Pharmacological Gaps

- No explicit IC50 or Ki values are reported for the target compound.

Q & A

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

Key safety measures include:

- Ventilation : Use fume hoods to avoid inhalation exposure .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, immediately rinse with water and remove contaminated clothing .

- Emergency Procedures : For eye exposure, rinse with water for ≥15 minutes and seek medical attention if irritation persists. For ingestion, rinse the mouth and contact poison control .

- Storage : Store in a cool, dry place away from incompatible reagents.

Basic: What spectroscopic and analytical methods are critical for structural confirmation?

Answer:

A multi-technique approach ensures structural integrity:

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to verify substituent positions and piperazine/pyridine ring conformations .

- IR Spectroscopy : Identify functional groups (e.g., hydroxyl, carbonyl) via characteristic absorption bands .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .

- Elemental Analysis : Validate purity and empirical formula .

Advanced: How can synthetic routes be optimized to improve yield and scalability?

Answer:

Optimization strategies include:

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst ratio) to identify optimal conditions. For example, flow chemistry methods (e.g., continuous-flow reactors) enhance reproducibility and scalability .

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions involving the pyridine or furan moieties .

- Purification Techniques : Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization to isolate high-purity product .

Advanced: How should researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values)?

Answer:

Address discrepancies through:

- Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, incubation time) to minimize variability .

- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to account for degradation differences .

- Dose-Response Curves : Use GraphPad Prism or similar software for rigorous statistical analysis .

- Cross-Validation : Compare results with orthogonal methods (e.g., in vitro vs. in vivo models) .

Basic: What are the primary synthetic pathways for this compound?

Answer:

Common routes include:

- Piperazine Functionalization : React 4-(4-fluorophenyl)piperazine with a pyridinylmethyl halide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Furan Incorporation : Use nucleophilic substitution to attach the furan-2-ylmethyl group to the pyridin-2-one core .

- Hydroxylation : Introduce the 4-hydroxy group via oxidation (e.g., using H₂O₂ or mCPBA) .

Advanced: What methodologies are recommended for preclinical pharmacokinetic evaluation?

Answer:

- In Vivo Models : Administer the compound to Sprague-Dawley rats (oral/i.v.) to measure bioavailability, half-life, and clearance .

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to assess unbound fraction .

- CYP450 Inhibition Screening : Test against human liver microsomes to predict drug-drug interactions .

- Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in target organs .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

Answer:

- Crystal Growth : Recrystallize from ethanol/water mixtures to obtain single crystals suitable for diffraction .

- Data Collection : Use synchrotron radiation or laboratory X-ray sources (λ = 1.5418 Å) to resolve bond angles and torsional strain in the piperazine-pyridine junction .

- Computational Refinement : Compare experimental data with DFT-optimized structures to validate stereochemistry .

Basic: What solvents and reaction conditions are compatible with the pyridin-2-one core?

Answer:

- Solvent Compatibility : Use polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions. Avoid strong acids/bases to prevent hydrolysis of the lactam ring .

- Temperature : Maintain reactions at 60–80°C for optimal kinetics without decomposition .

- Protecting Groups : Temporarily protect the 4-hydroxy group with TBDMS or acetyl during functionalization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.